molecular formula C9H19NO2 B11913189 3,3-Dimethoxy-1-(2-methylpropyl)azetidine CAS No. 341978-92-5

3,3-Dimethoxy-1-(2-methylpropyl)azetidine

Cat. No.: B11913189
CAS No.: 341978-92-5
M. Wt: 173.25 g/mol
InChI Key: LZJVSAIROAKKSW-UHFFFAOYSA-N
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Description

3,3-Dimethoxy-1-(2-methylpropyl)azetidine is a nitrogen-containing heterocyclic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethoxy-1-(2-methylpropyl)azetidine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3,3-dimethoxypropylamine with 2-methylpropyl bromide in the presence of a base like potassium carbonate can lead to the formation of the desired azetidine . The reaction is typically carried out in a solvent such as acetonitrile or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of azetidines often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps like purification through distillation or crystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethoxy-1-(2-methylpropyl)azetidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines .

Scientific Research Applications

3,3-Dimethoxy-1-(2-methylpropyl)azetidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-Dimethoxy-1-(2-methylpropyl)azetidine involves its interaction with specific molecular targets. The compound’s ring strain and nitrogen atom make it reactive towards various biological molecules. It can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the 2-methylpropyl group enhances its lipophilicity and may influence its biological activity compared to other azetidines .

Properties

CAS No.

341978-92-5

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

IUPAC Name

3,3-dimethoxy-1-(2-methylpropyl)azetidine

InChI

InChI=1S/C9H19NO2/c1-8(2)5-10-6-9(7-10,11-3)12-4/h8H,5-7H2,1-4H3

InChI Key

LZJVSAIROAKKSW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1CC(C1)(OC)OC

Origin of Product

United States

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